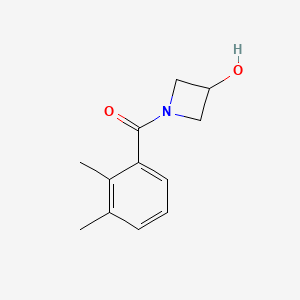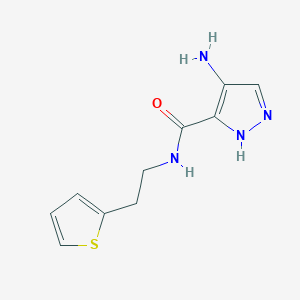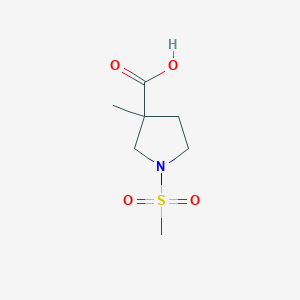
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone, also known as S-2474, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of the endocannabinoid system without affecting other systems in the body. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of future research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in animal models and humans.
In conclusion, this compound is a novel compound that has shown potential therapeutic effects in scientific research studies. Its inhibition of FAAH has been found to reduce inflammation, pain, and oxidative stress, and improve cognitive function and anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, this compound holds promise for future therapeutic applications and warrants further investigation.
Métodos De Síntesis
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminopropanol, followed by the reaction of the resulting intermediate with sodium borohydride and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydroxylamine hydrochloride and sodium acetate.
Aplicaciones Científicas De Investigación
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has shown potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to be effective in reducing neuropathic pain and improving cognitive function in animal models.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-11(9(8)2)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNPZYLKPPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)


![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

